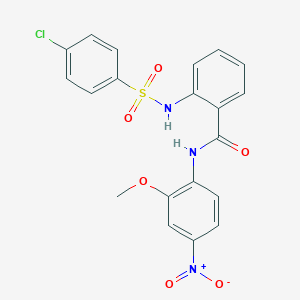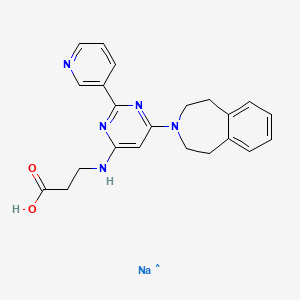
GSK-J2 sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK-J2 ナトリウム塩は、GSK-J1 の陰性対照化合物として機能する生物活性小分子です。 GSK-J1 のピリジン位置異性体であり、ヒストン H3 リジン 27 (H3K27) デメチラーゼ JMJD3 の阻害活性は弱く、IC₅₀ は 100 μM を超えています 。この化合物は、主にヒストン脱メチル化と転写調節の効果を研究する科学研究で使用されます。
準備方法
GSK-J2 ナトリウム塩の合成は、ピリジン位置異性体の調製から始まり、いくつかの段階を伴います。合成経路には、通常、以下の段階が含まれます。
ピリジン環の形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。
置換反応: さまざまな置換基が、置換反応によってピリジン環に導入されます。
GSK-J2 ナトリウム塩の工業生産方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路に従う可能性があります。
化学反応の分析
GSK-J2 ナトリウム塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
GSK-J2 ナトリウム塩は、以下を含む幅広い科学研究への応用があります。
化学: ヒストン脱メチル化と転写調節を伴う研究において、陰性対照として使用されます。
生物学: 研究者は、GSK-J2 ナトリウム塩を使用して、細胞分化、発生、炎症反応におけるヒストンデメチラーゼの役割を研究しています
医学: この化合物は、がんなどのヒストン脱メチル化に関連する疾患のメカニズムを理解するための前臨床研究で使用されています.
産業: GSK-J2 ナトリウム塩は、ヒストンデメチラーゼを標的とする新しい治療薬の開発に使用されています。
科学的研究の応用
GSK-J2 sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a negative control in studies involving histone demethylation and transcriptional regulation.
Biology: Researchers use this compound to study the role of histone demethylases in cell differentiation, development, and the inflammatory response
Industry: this compound is used in the development of new therapeutic agents targeting histone demethylases.
作用機序
GSK-J2 ナトリウム塩は、GSK-J1 の陰性対照として機能することで、その効果を発揮します。 ヒストン H3 リジン 27 (H3K27) デメチラーゼ JMJD3 の阻害活性は弱く、IC₅₀ は 100 μM を超えています 。これにより、研究者は JMJD3 の有意な阻害なしに、ヒストン脱メチル化の特異的な効果を研究することができます。関連する分子標的および経路には、ヒストン修飾を介した遺伝子発現の調節が含まれます。
類似化合物との比較
GSK-J2 ナトリウム塩は、以下のような他の類似化合物と比較されます。
GSK-J1: ヒト JMJD3 に対する IC₅₀ が 60 nM である、JMJD3 および UTX ヒストンデメチラーゼの選択的阻害剤.
GSK-J4: 生体内研究に使用される GSK-J1 の細胞透過性プロドラッグ型.
GSK-J5: 生体内研究に使用される GSK-J2 の細胞透過性プロドラッグ型.
GSK-J2 ナトリウム塩は、JMJD3 の阻害活性は弱いため、GSK-J1 を含む研究における適切な陰性対照となっています .
特性
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRQFGWKMRKLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)
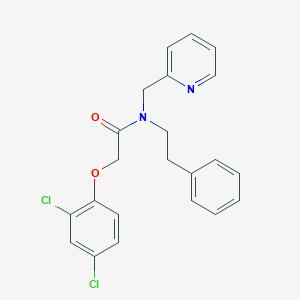
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
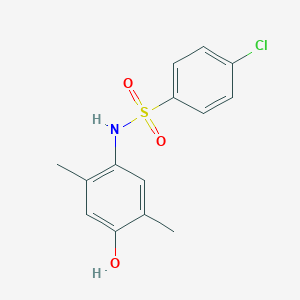
![Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate](/img/structure/B2356793.png)
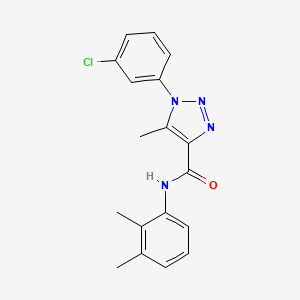
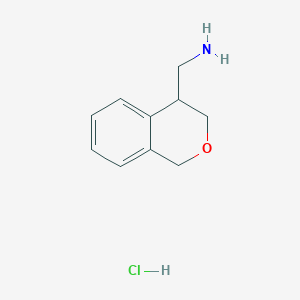
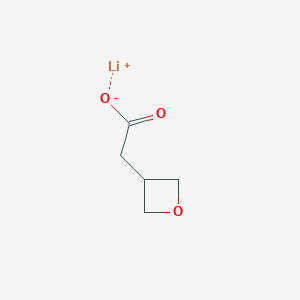
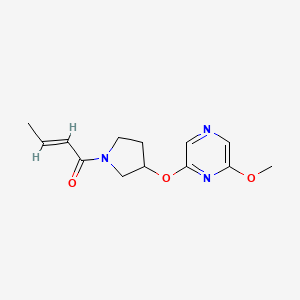
![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)
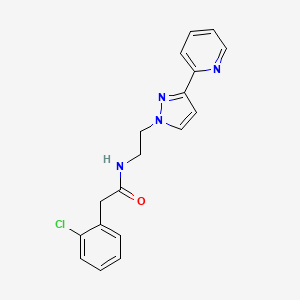
![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)
![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356808.png)
